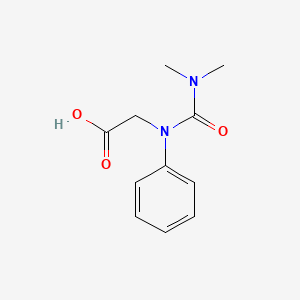
N-(Dimethylcarbamoyl)-N-phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dimethylcarbamoyl)-N-phenylglycine is an organic compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a dimethylcarbamoyl group and a phenyl group attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylcarbamoyl)-N-phenylglycine typically involves the reaction of dimethylcarbamoyl chloride with N-phenylglycine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature range of 0-5°C to prevent the decomposition of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow reactor system. This method allows for better control over reaction conditions and higher yields. The use of a palladium catalyst under pressure with carbon monoxide at room temperature has also been reported to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylcarbamoyl)-N-phenylglycine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in dimethylcarbamoyl chloride can be replaced by other nucleophiles such as alcohols, phenols, and amines to form corresponding carbamates and ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides and reduction to form amines and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, phenols, and amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: The major products include N,N-dimethylcarbamates and substituted ureas.
Oxidation and Reduction Reactions: The major products include corresponding oxides and amines.
Scientific Research Applications
N-(Dimethylcarbamoyl)-N-phenylglycine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoyl)-N-phenylglycine involves the transfer of the dimethylcarbamoyl group to target molecules. This transfer is facilitated by the nucleophilic attack of the target molecule on the carbonyl carbon of the dimethylcarbamoyl group. The molecular targets and pathways involved include various enzymes and receptors that interact with the carbamoyl group .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcarbamoyl Chloride: Used as a reagent for transferring the dimethylcarbamoyl group.
N-Phenylglycine: A precursor in the synthesis of N-(Dimethylcarbamoyl)-N-phenylglycine.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its ability to form stable carbamates and ureas makes it valuable in the synthesis of biologically active molecules and industrial chemicals .
Properties
CAS No. |
62750-04-3 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[N-(dimethylcarbamoyl)anilino]acetic acid |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)11(16)13(8-10(14)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) |
InChI Key |
OBTSHRRODZIDGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14520321.png)
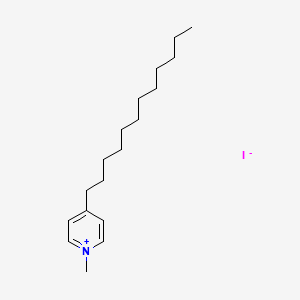
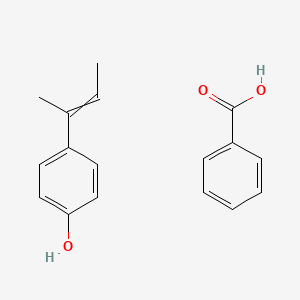
![(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene](/img/structure/B14520341.png)
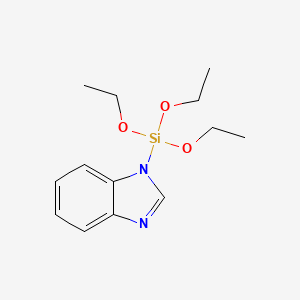

![5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde](/img/structure/B14520352.png)



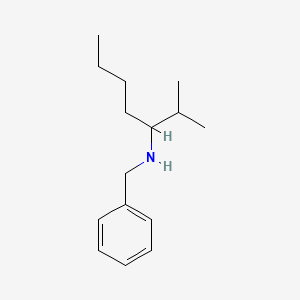
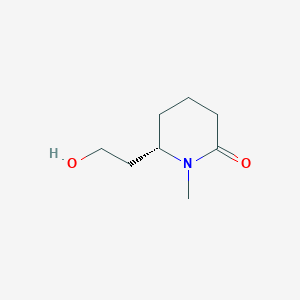
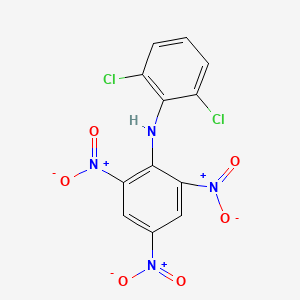
![Pyridine, 2-[[(4-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520396.png)
